molecular formula C14H9N3 B8307484 3-Phenyl-1H-5-indazolecarbonitrile

3-Phenyl-1H-5-indazolecarbonitrile

Cat. No.: B8307484
M. Wt: 219.24 g/mol
InChI Key: PKBQNGSNENPPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1H-5-indazolecarbonitrile is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It is built around the indazole heterocyclic scaffold, a privileged structure in drug discovery known for its diverse biological potential . Indazole derivatives are recognized for their wide spectrum of pharmacological activities, including serving as anticancer agents, antimicrobials, selective nitric oxide synthase (NOS) inhibitors, and anti-inflammatory compounds . The specific substitution pattern of this compound—featuring a phenyl group at the 3-position and a carbonitrile group at the 5-position of the indazole ring—makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Researchers can leverage this compound to develop novel inhibitors targeting various enzymes and receptors. For instance, closely related indazole structures have been identified as potent inhibitors of kinases, such as Tyrosine-protein kinase JAK2 . The carbonitrile functional group is a particularly valuable handle for further synthetic modification, enabling exploration of structure-activity relationships (SAR) and optimization of drug-like properties. This compound is intended for research applications only, including use as a reference standard, a synthetic precursor in organic synthesis, and a core scaffold in the design of potential therapeutic agents for conditions such as cancer, inflammatory diseases, and infections. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-phenyl-1H-indazole-5-carbonitrile

InChI

InChI=1S/C14H9N3/c15-9-10-6-7-13-12(8-10)14(17-16-13)11-4-2-1-3-5-11/h1-8H,(H,16,17)

InChI Key

PKBQNGSNENPPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Phenyl-1H-5-indazolecarbonitrile with key analogs:

Compound Name Substituents (Position) Melting Point (°C) LogP* Key Functional Groups Similarity Score
3-Phenyl-1H-5-indazolecarbonitrile Phenyl (3), CN (5) Not reported ~2.8 Nitrile, aromatic ring Reference
3-Methyl-1H-indazole-5-carbonitrile Methyl (3), CN (5) Not reported ~1.9 Nitrile, alkyl 0.90
6-Bromo-1H-indazole-3-carbonitrile Br (6), CN (3) >200 ~2.5 Nitrile, halogen 0.86
6-Fluoro-1H-indazole-3-carbonitrile F (6), CN (3) Not reported ~2.1 Nitrile, halogen 0.85
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile 4-F-3-OH-phenyl (1), CN (5) Not reported ~1.7 Nitrile, halogen, hydroxyl -

*LogP estimated using fragment-based methods.

Key Observations :

  • Electronic Effects : Nitriles are strong electron-withdrawing groups, polarizing the indazole ring. Halogens (Br, F) in other analogs modulate electron density differently; bromine increases lipophilicity, while fluorine enhances metabolic stability .
  • Melting Points : Brominated analogs (e.g., 6-Bromo-1H-indazole-3-carbonitrile) exhibit high melting points (>200°C), likely due to halogen-mediated intermolecular forces .

Stability and Practical Considerations

  • Storage : Indazole derivatives with nitriles (e.g., Isobutyl 1-pentyl-1H-indazole-3-carboxylate) require storage at -20°C to prevent degradation, suggesting similar needs for 3-Phenyl-1H-5-indazolecarbonitrile .
  • UV/Vis Properties : Conjugation from nitriles and aromatic systems may result in absorbance near 300 nm, useful for analytical quantification .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-1H-5-indazolecarbonitrile, and how do reaction conditions influence yield?

The synthesis of nitrile-containing heterocycles like 3-Phenyl-1H-5-indazolecarbonitrile often involves multi-step protocols. A common strategy includes:

  • Nitrile introduction : Utilizing cyano-group precursors (e.g., sodium cyanide or malononitrile derivatives) during cyclization or substitution reactions. For example, nitrile formation via condensation of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (Fischer indole synthesis analogs) .
  • Optimization : Reaction temperatures (80–120°C) and pH control (e.g., HCl catalysis) are critical to avoid side products. Yields typically range from 50–70% in optimized protocols .

Q. How is the molecular structure of 3-Phenyl-1H-5-indazolecarbonitrile characterized experimentally?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm).
    • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N bond ~1.34 Å in nitrile groups) and dihedral angles between phenyl and indazole rings .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Signal/ValueFunctional Group/AssignmentReference
¹H NMR (DMSO-d6)δ 8.05 (s, 1H)Indazole H-4
¹³C NMRδ 115.2C≡N
IR2205 cm⁻¹Nitrile stretch

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of 3-Phenyl-1H-5-indazolecarbonitrile?

Advanced studies employ:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient nitrile carbons, favoring nucleophilic attacks .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinases) via interactions with the nitrile group and phenyl ring .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

  • Experimental design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, temperature).
  • Compound purity : HPLC or mass spectrometry validation (>95% purity) is essential to exclude impurities affecting results .
  • Statistical analysis : Use of ANOVA or dose-response curve normalization to validate reproducibility .

Q. Table 2: Example Bioactivity Data Comparison

StudyTarget ProteinIC₅₀ (μM)Assay ConditionsReference
Study A (2024)Kinase X0.45pH 7.4, 37°C, 24 h
Study B (2025)Kinase X1.2pH 6.8, 25°C, 48 h

Q. What strategies improve the stability of 3-Phenyl-1H-5-indazolecarbonitrile in aqueous environments?

  • Formulation : Encapsulation in cyclodextrins or liposomes enhances solubility and reduces hydrolysis of the nitrile group .
  • pH control : Buffered solutions (pH 6–7) minimize degradation, as acidic/basic conditions accelerate nitrile hydrolysis to amides .

Methodological Guidance

Q. How to design SAR studies focusing on the nitrile group in 3-Phenyl-1H-5-indazolecarbonitrile derivatives?

  • Analog synthesis : Replace nitrile with carboxyl (-COOH) or amide (-CONH₂) groups to assess electronic effects.
  • Biological testing : Compare inhibition potency against kinase targets to correlate functional group contributions .

Q. What analytical techniques are critical for detecting degradation products?

  • LC-MS/MS : Identifies hydrolysis products (e.g., amides or carboxylic acids).
  • TGA/DSC : Monitors thermal stability under storage conditions .

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